Sns-314

Catalog No.
S548312
CAS No.
1057249-41-8
M.F
C18H15ClN6OS2
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sns-314

CAS Number

1057249-41-8

Product Name

Sns-314

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea

Molecular Formula

C18H15ClN6OS2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26)

InChI Key

FAYAUAZLLLJJGH-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(3-Chlorophenyl)-N’-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]-urea

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

The exact mass of the compound 1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

SNS-314 is a highly potent, ATP-competitive pan-Aurora kinase inhibitor that binds to the active DFG-in conformation of the kinase domain . It demonstrates low-nanomolar inhibitory activity across all three human Aurora isoforms, with IC50 values of 9 nM for Aurora A, 31 nM for Aurora B, and 3 nM for Aurora C . Unlike early-generation multi-kinase inhibitors, SNS-314 was engineered for strict selectivity, showing minimal off-target activity against a broad panel of over 200 kinases . For procurement and formulation purposes, the compound is frequently evaluated alongside its mesylate salt counterpart (CAS 1146618-41-8), which is utilized to overcome the inherent aqueous insolubility of the free base in demanding in vivo and high-concentration in vitro workflows .

Substituting SNS-314 with generic pan-kinase inhibitors or isoform-specific analogs introduces critical experimental and formulation liabilities. Using older pan-Aurora benchmarks like VX-680 (Tozasertib) introduces potent off-target inhibition of FLT3, JAK2, and BCR-Abl, which confounds phenotypic readouts in hematopoietic and solid tumor models [1]. Conversely, substituting with isoform-specific inhibitors such as Alisertib (Aurora A selective) or Barasertib (Aurora B selective) fails to provide the simultaneous blockade of centrosome maturation and cytokinesis required to induce complete mitotic catastrophe without compensatory resistance [2]. Furthermore, at the material level, procuring the free base form of SNS-314 instead of the mesylate salt for in vivo xenograft studies frequently leads to formulation failures, as the free base lacks the aqueous solubility necessary for uniform dosing and predictable pharmacokinetics .

Off-Target Kinase Selectivity Profile

SNS-314 provides a highly specific selectivity profile compared to early-generation pan-Aurora inhibitors. When profiled against a panel of over 200 kinases, SNS-314 exhibits >100-fold selectivity for Aurora kinases over most off-targets, and lacks inhibitory activity against BCR-Abl, FLT3, and VEGFR at clinically relevant doses . In direct contrast, the benchmark pan-Aurora inhibitor VX-680 (Tozasertib) co-inhibits FLT3 and BCR-Abl with Ki values of approximately 30 nM .

Evidence DimensionOff-target kinase inhibition (FLT3 / BCR-Abl)
Target Compound DataSNS-314: No significant inhibition at relevant doses (>100-fold selectivity)
Comparator Or BaselineVX-680 (Tozasertib): Ki ~ 30 nM for FLT3 and BCR-Abl
Quantified Difference>100-fold improvement in target selectivity
ConditionsCell-free kinase assay profiling

Procuring SNS-314 ensures that observed anti-proliferative or apoptotic phenotypes are strictly driven by Aurora kinase inhibition, eliminating confounding variables in mechanistic oncology studies.

Pan-Isoform Blockade vs. Isoform-Specific Inhibition

For workflows requiring complete suppression of the Aurora axis, SNS-314 delivers balanced pan-isoform inhibition with IC50 values of 9 nM (AurA), 31 nM (AurB), and 3 nM (AurC) . This contrasts sharply with isoform-selective comparators like Alisertib (MLN8237), which exhibits >200-fold selectivity for Aurora A (IC50 = 1.2 nM) over Aurora B [1]. While Alisertib is utilized for isolated Aurora A studies, SNS-314 is required to simultaneously bypass the mitotic spindle checkpoint and prevent cytokinesis, leading to endoreduplication and cell death without allowing compensatory Aurora B/C activity [2].

Evidence DimensionAurora A vs. Aurora B IC50 ratio
Target Compound DataSNS-314: 9 nM (AurA) / 31 nM (AurB) (approx. 1:3 ratio)
Comparator Or BaselineAlisertib (MLN8237): >200-fold selectivity for AurA over AurB
Quantified DifferenceSNS-314 provides balanced pan-inhibition; Alisertib provides highly skewed isoform-specific inhibition
ConditionsIn vitro biochemical kinase assays

Researchers targeting global Aurora pathway suppression to overcome isoform-redundancy resistance must select SNS-314 over highly selective agents like Alisertib.

Salt Form Impact on Solubility and In Vivo Formulation

The physical form of SNS-314 dictates its utility in downstream applications. The SNS-314 free base (CAS 1057249-41-8) is practically insoluble in water, complicating in vivo vehicle formulation . Procuring the mesylate salt form (CAS 1146618-41-8) resolves this, achieving an aqueous solubility of approximately 6 mg/mL and a DMSO solubility exceeding 100 mg/mL . This quantitative improvement in solubility is critical for creating uniform dosing suspensions or intravenous solutions for xenograft models .

Evidence DimensionAqueous solubility
Target Compound DataSNS-314 Mesylate: ~6 mg/mL in water; >100 mg/mL in DMSO
Comparator Or BaselineSNS-314 Free Base: Insoluble in water
Quantified DifferenceTransition from insoluble to functionally soluble (6 mg/mL) for aqueous formulations
ConditionsStandard solvent solubility testing at 25°C

Buyers must specify the mesylate salt form for any in vivo pharmacokinetic or efficacy studies to avoid formulation failures associated with the free base.

Pharmacodynamic Biomarker Tracking and Synergistic Efficacy

SNS-314 is validated for in vivo pharmacodynamic tracking. In HCT116 colon cancer xenograft models, administration of 50-100 mg/kg SNS-314 results in a 75-100% reduction in phosphorylated histone H3 (Ser10) within 3 to 6 hours post-dose . Furthermore, while single-agent efficacy may be limited in some aggressive models, sequential administration of SNS-314 (42.5 mg/kg) followed 24 hours later by a spindle poison (docetaxel, 10 mg/kg) yields a synergistic 72.5% tumor growth inhibition, significantly outperforming either agent alone [1].

Evidence DimensionTumor growth inhibition (TGI) and pHH3 reduction
Target Compound DataSNS-314 + Docetaxel sequential dosing: 72.5% TGI; 75-100% pHH3 reduction
Comparator Or BaselineDocetaxel or SNS-314 alone: No significant TGI in specific HCT116 parameters
Quantified DifferenceSynergistic enhancement of TGI (72.5%) via sequential combination
ConditionsHCT116 murine xenograft model in vivo

Provides a validated, quantitative baseline for buyers designing combination therapy trials or utilizing pHH3 as a definitive target-engagement biomarker.

Clean Pharmacological Probing of Mitotic Catastrophe

Because SNS-314 lacks the off-target BCR-Abl and FLT3 inhibition seen in older pan-Aurora inhibitors like VX-680, it is a highly validated reagent for in vitro studies aiming to isolate the exact phenotypic consequences of pan-Aurora blockade without confounding kinase cross-talk [1].

In Vivo Xenograft Combination Studies

The mesylate salt form of SNS-314 is structurally optimized for in vivo efficacy models. Its quantitative aqueous solubility (6 mg/mL) allows for reliable formulation, enabling sequential dosing regimens with microtubule-targeted agents (like docetaxel) where precise pharmacokinetic timing is required to achieve synergy [2].

Overcoming Isoform-Specific Resistance

In oncology research where tumors develop resistance to Aurora A-specific inhibitors (e.g., Alisertib) via compensatory upregulation of Aurora B, SNS-314 serves as a critical pan-inhibitor benchmark to achieve simultaneous blockade of both centrosome maturation and cytokinesis [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

430.0437292 Da

Monoisotopic Mass

430.0437292 Da

Heavy Atom Count

28

UNII

802IFJ0Z8X

Drug Indication

Investigated for use/treatment in solid tumors.

Pharmacology

SNS-314 inhibits Aurora kinases A, B, and C. Stopping Aurora kinases halts cellular division at the mitotoic phase of the cell cycle and proliferation in tumor cells that overexpress Aurora kinases.

Mechanism of Action

The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies.

Other CAS

1057249-41-8

Wikipedia

Sns-314

Dates

Last modified: 08-15-2023

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